2-cyclohexanecarbonyl-1H-imidazole

Descripción general

Descripción

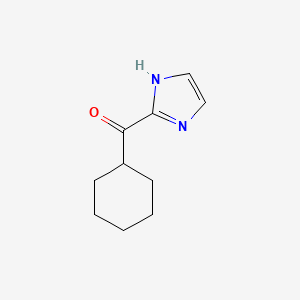

2-cyclohexanecarbonyl-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The specific structure of this compound includes a cyclohexane ring attached to a carbonyl group, which is further connected to an imidazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexanecarbonyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanecarbonyl chloride with imidazole in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-cyclohexanecarbonyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can

Actividad Biológica

2-Cyclohexanecarbonyl-1H-imidazole is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 177.23 g/mol

This structure features a cyclohexanecarbonyl group attached to an imidazole ring, which is crucial for its biological activity.

Research indicates that this compound interacts with various cellular components, influencing multiple biochemical pathways. Its mechanisms include:

- Enzyme Interaction : The compound can modulate enzyme activities by binding to active sites or allosteric sites, affecting catalytic functions.

- Cell Signaling : It plays a role in cell signaling pathways, particularly those involved in inflammation and oxidative stress responses.

Antioxidant Activity

In vitro studies have shown that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress within cells. This activity is essential for protecting cellular integrity against damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. Notably, it reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are elevated during inflammatory responses.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to modulate signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant activity | Showed significant free radical scavenging ability in vitro. |

| Study 2 | Assess anti-inflammatory effects | Reduced TNF-α and IL-6 levels in animal models. |

| Study 3 | Investigate anticancer effects | Induced apoptosis in specific cancer cell lines through PI3K/Akt modulation. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : The compound shows good bioavailability when administered orally.

- Distribution : It is distributed widely in tissues, with a preference for lipid-rich environments due to its hydrophobic cyclohexane structure.

- Metabolism : Metabolized primarily in the liver, with potential active metabolites contributing to its biological effects.

- Excretion : Primarily eliminated through renal pathways.

Propiedades

IUPAC Name |

cyclohexyl(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRORDHYYBFCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737224 | |

| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61985-28-2 | |

| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.